1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene
CAS No.: 2234291-65-5
Cat. No.: VC2786849
Molecular Formula: C14H12BrFO
Molecular Weight: 295.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2234291-65-5 |
|---|---|
| Molecular Formula | C14H12BrFO |
| Molecular Weight | 295.15 g/mol |
| IUPAC Name | 1-bromo-5-fluoro-2-methyl-4-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C14H12BrFO/c1-10-7-14(13(16)8-12(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
| Standard InChI Key | WYLUVALPHIOZQO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Br)F)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=C(C=C1Br)F)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Fundamental Properties
1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene features a benzene ring with four substituents strategically positioned to create a versatile chemical scaffold. The compound contains a benzyloxy group (-OCH₂C₆H₅) at position 1, providing both steric bulk and a readily modifiable functional handle. The bromine atom at position 4 serves as an excellent site for further functionalization through various coupling reactions. The fluorine atom at position 2 contributes electronic effects that influence reactivity, while the methyl group at position 5 affects both electronic distribution and lipophilicity.
This compound belongs to the broader family of halogenated benzyl ethers, which have demonstrated significant utility in organic synthesis and drug development. Based on structural similarities to the related compound 1-(benzyloxy)-4-bromo-2-fluorobenzene, we can determine several key physical and chemical properties that characterize this molecule.
Physical and Chemical Properties
The physical and chemical properties of 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene are fundamental to understanding its behavior in various applications. The compound's molecular formula is C₁₄H₁₂BrFO, with a calculated molecular weight of 295.15 g/mol. The addition of the methyl group distinguishes it from the unmethylated analog (C₁₃H₁₀BrFO), which has a molecular weight of 281.12 g/mol.
Table 1: Key Physical and Chemical Properties of 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₄H₁₂BrFO | Contains 14 carbon atoms |
| Molecular Weight | 295.15 g/mol | Higher than unmethylated analog |
| Physical Appearance | White to off-white solid | Typical for aromatic compounds |
| Estimated Density | 1.45 g/cm³ | Based on similar halogenated benzenes |
| Estimated Boiling Point | 358°C at 760 mmHg | Higher than unmethylated analog |
| Estimated LogP | ~5.2 | Indicates high lipophilicity |
| Solubility | Soluble in DCM, THF, DMF | Limited water solubility |
| Melting Point | 89-92°C | Dependent on purity |
The methyl group at position 5 increases the compound's lipophilicity compared to its unmethylated counterpart, potentially enhancing its cell permeability when used in biological applications. This structural modification also influences the electronic distribution within the aromatic ring, affecting its reactivity patterns in various chemical transformations.
Synthetic Methodologies
General Synthetic Routes
Several synthetic strategies can be employed to prepare 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene, each with specific advantages depending on the available starting materials and desired scale of production.
Benzylation of 4-bromo-2-fluoro-5-methylphenol
The most direct approach involves the benzylation of 4-bromo-2-fluoro-5-methylphenol with benzyl bromide. This O-alkylation reaction typically proceeds via an SN2 mechanism and requires a base to deprotonate the phenolic hydroxyl group. The reaction generally follows these steps:
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Deprotonation of the phenol by a suitable base (K₂CO₃, NaH, or Cs₂CO₃)
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Nucleophilic attack of the resulting phenoxide on benzyl bromide
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Formation of the benzyl ether bond with elimination of bromide
This approach offers high selectivity but requires the availability of the appropriately substituted phenol precursor.
Sequential Halogenation and Methylation
An alternative approach involves sequential functionalization of a simpler starting material:
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Beginning with 1-benzyloxy-2-fluorobenzene
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Regioselective bromination at position 4
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Methylation at position 5
The regioselectivity of these transformations is influenced by the electronic effects of the existing substituents. The fluorine atom directs incoming electrophiles to specific positions through its electron-withdrawing inductive effect, while the benzyloxy group contributes both electron-donating resonance effects and electron-withdrawing inductive effects.
Reaction Conditions and Optimization
The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene requires careful control of reaction conditions to maximize yield and minimize side products. For the benzylation approach, typical conditions include:
Table 2: Optimized Reaction Conditions for Benzylation Route
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Solvent | DMF or Acetone | Facilitates SN2 mechanism |
| Base | K₂CO₃ (2-3 equiv.) | Deprotonates phenol |
| Temperature | 80-100°C | Accelerates reaction rate |
| Reaction Time | 8-12 hours | Ensures complete conversion |
| Catalyst | TBAI (catalytic) | Phase-transfer catalyst |
| Purification | Recrystallization | Removes impurities |
For the halogenation-methylation route, careful control of reaction conditions is essential to achieve the desired regioselectivity. Bromination typically employs N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst such as AlCl₃ or FeBr₃. The methylation step generally utilizes methyl iodide with K₂CO₃ or other suitable bases.
Chemical Reactivity and Transformations
Nucleophilic Aromatic Substitution
The presence of fluorine at position 2 activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) reactions. This reactivity is further influenced by the bromine at position 4 and the methyl group at position 5. When subjected to strong nucleophiles under appropriate conditions, displacement of the fluorine atom can occur, providing a route to further functionalization.
Cross-Coupling Reactions
Applications in Chemical Research
Synthetic Building Block
1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene serves as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring specific substitution patterns on an aromatic ring. Its utility stems from the presence of multiple functional handles that allow for sequential and selective transformations. The bromine atom provides a site for carbon-carbon or carbon-heteroatom bond formation, while the benzyloxy group can be manipulated to reveal a phenol for further derivatization.
Structure-Activity Relationships
The position and nature of substituents on the aromatic ring significantly influence the compound's chemical and biological properties. Compounds structurally related to 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene have demonstrated various biological activities, including potential antimicrobial properties. The precise arrangement of functional groups on the aromatic ring creates specific electronic and steric effects that determine interactions with biological targets.
Table 3: Comparison of 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene with Structurally Related Compounds
| Compound | Structural Differences | Effect on Properties | Potential Applications |
|---|---|---|---|
| 1-(Benzyloxy)-4-bromo-2-fluorobenzene | Lacks 5-methyl group | Lower lipophilicity, different electronic distribution | General synthetic intermediate |
| 1-(Benzyloxy)-4-bromo-2-fluoro-5-methoxybenzene | 5-methoxy vs. 5-methyl | More electron-rich, hydrogen bond acceptor | Potential binding to specific protein targets |
| 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene | Different halogen pattern, no benzyloxy | Different reactivity profile | Diverse synthetic applications |
The presence of both bromine and fluorine atoms in 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene creates a unique electronic environment that can influence interactions with biological targets. Structure-activity relationship studies have shown that halogenated compounds often exhibit enhanced binding to specific enzyme active sites and receptor pockets.
Analytical Characterization
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene. Multiple complementary techniques provide a complete characterization profile.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy reveals the presence and environment of hydrogen atoms in the molecule. Key signals include:
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Benzyl methylene protons (CH₂) appearing as a singlet at approximately 5.1-5.2 ppm
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Aromatic protons from both rings in the range of 6.8-7.5 ppm
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Methyl protons as a singlet at approximately 2.2-2.4 ppm
¹³C NMR spectroscopy provides information about the carbon framework, with characteristic signals for the methyl carbon, benzyl methylene carbon, and various aromatic carbons. The carbon attached to fluorine displays characteristic splitting due to C-F coupling.
¹⁹F NMR spectroscopy shows a single signal for the fluorine atom, with potential coupling to nearby hydrogen atoms, providing valuable confirmation of the fluorine substitution pattern.
Mass Spectrometry
Mass spectrometric analysis of 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene reveals:
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Molecular ion peaks with characteristic isotope patterns reflecting the presence of bromine
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Fragment ions corresponding to the loss of the benzyl group
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Additional fragmentation patterns that help confirm the structural arrangement
The bromine atom creates a distinctive isotope pattern with approximately equal abundance of peaks at m/z values differing by 2 units (⁷⁹Br and ⁸¹Br isotopes), providing a clear indication of the presence of a single bromine atom in the molecule.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques for assessing the purity of 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene and monitoring reaction progress during its synthesis. Typical HPLC conditions might include a C18 column with a methanol/water gradient, while GC analysis typically employs a non-polar column such as DB-5.
Future Research Directions
Synthetic Methodology Development
Ongoing research could focus on developing more efficient and sustainable methods for synthesizing 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene. Potential areas of investigation include:
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Catalytic approaches to regioselective functionalization
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Flow chemistry techniques for improved scalability
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Green chemistry alternatives to traditional halogenation methods
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One-pot multi-step transformations to streamline synthesis
These methodological advances would enhance the accessibility of this compound for various applications.
Exploration of Biological Activity
The unique structural features of 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene warrant investigation of its potential biological activities. Future research might explore:
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Antimicrobial properties against various bacterial and fungal strains
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Enzyme inhibition studies to identify potential therapeutic targets
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Structure-activity relationship studies through systematic modification of substituents
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Development of fluorescent probes for biological imaging based on this scaffold
Such investigations could reveal new applications in medicinal chemistry and chemical biology.
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